molecular formula C20H21Cl3N2O3 B3499585 N-(4-{[2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide

N-(4-{[2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide

Cat. No.: B3499585
M. Wt: 443.7 g/mol
InChI Key: UEPIQYAAVNWGIX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a triazine ring (a six-membered ring with three nitrogen atoms and three carbon atoms) and an amide group. The triazine ring is substituted with various groups, including a 2,4,6-trichloro-3,5-dimethylphenoxy acetyl group and a phenylbutanamide group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, it’s likely that it involves the reaction of cyanuric chloride with appropriate nucleophiles . Cyanuric chloride is a common starting material for the synthesis of triazine derivatives . The reaction typically involves the displacement of the chloride ions with nucleophiles such as amines .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The triazine ring is a planar, aromatic ring, which contributes to the stability of the molecule . The amide group can participate in hydrogen bonding, which could influence the compound’s physical properties and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the triazine ring and the amide group. The triazine ring can undergo reactions with nucleophiles, and the amide group can participate in various reactions such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the substituents on the triazine ring. For example, the presence of the chloro groups could make the compound relatively nonpolar and insoluble in water .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields such as medicine, agriculture, or materials science, depending on its physical and chemical properties .

Properties

IUPAC Name

N-[4-[[2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl3N2O3/c1-4-5-15(26)24-13-6-8-14(9-7-13)25-16(27)10-28-20-18(22)11(2)17(21)12(3)19(20)23/h6-9H,4-5,10H2,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPIQYAAVNWGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C(=C(C(=C2Cl)C)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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